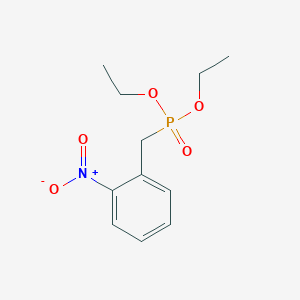
4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is a chemical compound that belongs to the class of heterocyclic compounds. It is also known as 4-ethoxy-5,6,7,8-tetrahydroazepin-2-one and is commonly used in scientific research.
Wirkmechanismus
The exact mechanism of action of 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It may also interact with ion channels and receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one has a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anticonvulsant activity and can reduce anxiety-like behaviors in rodents. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one in lab experiments is its relatively low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is that it has not yet been extensively studied in humans, and its long-term safety and efficacy are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy, anxiety, and depression. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or drug interactions. Finally, there is a need for more studies to investigate its potential use as a therapeutic agent in humans.
Conclusion:
In conclusion, 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one is a chemical compound that has been widely studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties and may have potential use in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or drug interactions.
Synthesemethoden
The synthesis of 4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one involves the reaction of 5-ethyl-2,3-dihydro-1H-pyrrolin-2-one with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in anhydrous acetonitrile. The product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-6,7-dihydro-1H-azepin-2(5H)-one has been widely used in scientific research for its potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of anxiety, depression, and other neurological disorders.
Eigenschaften
CAS-Nummer |
165257-04-5 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
5-ethoxy-1,2,3,4-tetrahydroazepin-7-one |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7-4-3-5-9-8(10)6-7/h6H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
ZHQNCVSUZIZVDB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)NCCC1 |
Kanonische SMILES |
CCOC1=CC(=O)NCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



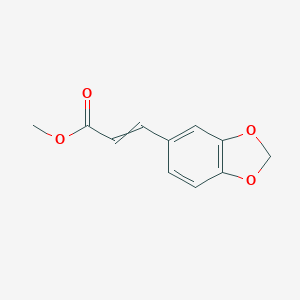

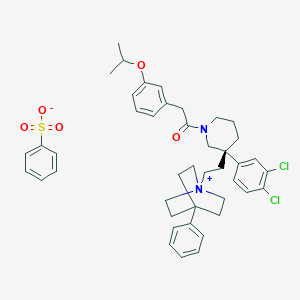
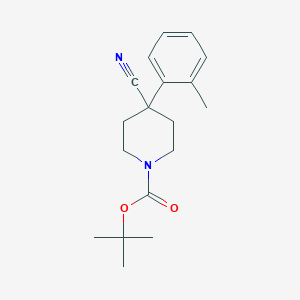


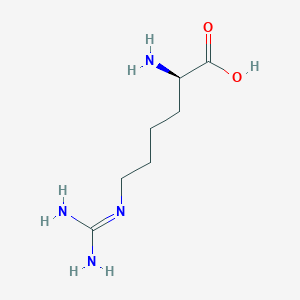




![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)
